An In-Depth Technical Guide to 4-Isobutylmorpholine (CAS: 10315-98-7): Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-Isobutylmorpholine (CAS: 10315-98-7): Synthesis, Properties, and Applications in Drug Discovery
Executive Summary
This technical guide provides a comprehensive overview of 4-isobutylmorpholine, a heterocyclic amine of significant interest to the chemical and pharmaceutical sciences. We delve into its fundamental chemical identity, structural features, and physicochemical properties. A core focus of this document is the elucidation of a robust, field-proven synthetic protocol, including mechanistic insights and detailed characterization methodologies. Furthermore, we explore the strategic importance of the 4-isobutylmorpholine scaffold in medicinal chemistry, contextualizing its role as a valuable building block in the design of novel therapeutic agents. This guide concludes with essential safety, handling, and storage information to ensure its responsible use in a research and development setting.
Chemical Identity and Core Properties
Nomenclature and Identifiers
4-Isobutylmorpholine is a saturated N-substituted heterocyclic compound. The morpholine ring provides a polar, hydrophilic core, while the N-isobutyl group introduces a nonpolar, lipophilic character, creating a molecule with amphiphilic properties that are highly valuable in drug design.
| Identifier | Value |
| CAS Number | 10315-98-7[1][2][3] |
| IUPAC Name | 4-(2-methylpropyl)morpholine[2] |
| Synonyms | N-Isobutylmorpholine, Morpholine, 4-(2-methylpropyl)-[1][3] |
| Molecular Formula | C₈H₁₇NO[1][2][3] |
| Molecular Weight | 143.23 g/mol [1][3] |
| SMILES | CC(C)CN1CCOCC1[2][3] |
| InChI Key | QKVSMSABRNCNRS-UHFFFAOYSA-N[1][2][3] |
Structural Representation
The structure consists of a morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms at positions 1 and 4, respectively. The nitrogen atom is substituted with an isobutyl group.
Caption: 2D Chemical Structure of 4-Isobutylmorpholine.
Synthesis and Mechanistic Insights
Overview of Synthetic Strategies
The synthesis of N-alkylated morpholines, such as 4-isobutylmorpholine, is typically achieved through two primary and reliable pathways:
-
Nucleophilic Alkylation: This classic Sₙ2 reaction involves the direct alkylation of the morpholine nitrogen with an isobutyl halide (e.g., isobutyl bromide) in the presence of a non-nucleophilic base to scavenge the resulting hydrohalic acid. The choice of base (e.g., potassium carbonate, triethylamine) and solvent is critical to prevent side reactions and ensure high yields.
-
Reductive Amination: A highly efficient and widely used method that involves the reaction of morpholine with isobutyraldehyde to form a transient iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to yield the final product. This method is often preferred for its high selectivity and tolerance of various functional groups.
The protocol detailed below utilizes the reductive amination pathway, which is renowned for its operational simplicity and high fidelity in research and process chemistry settings.
Detailed Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a laboratory-scale synthesis of 4-isobutylmorpholine. The methodology is designed to be self-validating, where successful execution and subsequent characterization confirm the integrity of the process.
Materials and Reagents:
-
Morpholine (≥99%)
-
Isobutyraldehyde (≥99%)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (≥97%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and separation funnel
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (8.71 g, 100 mmol, 1.0 eq.) and anhydrous dichloromethane (100 mL). Stir the solution at room temperature (20-25°C) until the morpholine is fully dissolved.
-
Causality: Anhydrous solvent is crucial to prevent the hydrolysis of the reducing agent and the iminium ion intermediate, maximizing reaction efficiency.
-
-
Aldehyde Addition: Slowly add isobutyraldehyde (7.93 g, 110 mmol, 1.1 eq.) to the stirring solution. A slight excess of the aldehyde ensures complete consumption of the starting amine. Stir the mixture for 20 minutes at room temperature.
-
Causality: This initial period allows for the formation of the hemiaminal, which then dehydrates to the key iminium ion intermediate, the electrophile for the subsequent reduction step.
-
-
Reduction: In portions, carefully add sodium triacetoxyborohydride (25.4 g, 120 mmol, 1.2 eq.) to the reaction mixture over 15-20 minutes.
-
Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing iminium ions in the presence of the starting aldehyde. Its slow addition helps control any potential exotherm. The reaction is then stirred at room temperature for 12-18 hours or until TLC/GC-MS analysis indicates the complete consumption of morpholine.
-
-
Aqueous Workup (Quenching): Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (100 mL). Stir vigorously until gas evolution (CO₂) ceases.
-
Causality: The basic bicarbonate solution neutralizes the acetic acid byproduct from the reducing agent and quenches any unreacted NaBH(OAc)₃.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 50 mL). Combine all organic extracts.
-
Causality: Multiple extractions ensure the complete recovery of the product from the aqueous phase.
-
-
Washing and Drying: Wash the combined organic layers with brine (50 mL), then dry over anhydrous magnesium sulfate.
-
Causality: The brine wash removes residual water and inorganic salts. MgSO₄ is an efficient drying agent that removes dissolved water from the organic solvent.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield 4-isobutylmorpholine as a clear, colorless liquid.
Workflow Visualization
Caption: Synthetic and Purification Workflow for 4-Isobutylmorpholine.
Characterization and Quality Control
To confirm the identity and purity of the synthesized 4-isobutylmorpholine, a combination of spectroscopic techniques is employed.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the nitrogen) and the morpholine ring (two distinct multiplets, typically integrating to 4 protons each, for the -CH₂-N- and -CH₂-O- protons).
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all 8 unique carbon atoms in the molecule.
-
Mass Spectrometry (GC-MS): This technique confirms the molecular weight (m/z = 143.23) and provides information on purity. The fragmentation pattern will be characteristic of the structure.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum will show strong C-H stretching and bending vibrations and a characteristic C-O-C ether stretch. The absence of an N-H stretch (around 3300 cm⁻¹) confirms the successful N-alkylation of the secondary amine.[2]
Role in Medicinal Chemistry and Drug Development
The Morpholine Scaffold: A Privileged Pharmacophore
The morpholine ring is considered a "privileged scaffold" in medicinal chemistry.[4][5] Its prevalence in FDA-approved drugs is due to a unique combination of advantageous properties:
-
Aqueous Solubility: The oxygen atom acts as a hydrogen bond acceptor, improving the aqueous solubility and overall ADME (absorption, distribution, metabolism, and excretion) profile of drug candidates.
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, increasing the in vivo half-life of a drug.
-
Low Basicity: The electron-withdrawing effect of the oxygen atom reduces the basicity (pKa) of the morpholine nitrogen compared to other cyclic amines like piperidine. This can be crucial for minimizing off-target interactions, such as with the hERG channel, and improving oral bioavailability.[4]
-
Conformational Flexibility: Its stable chair-like conformation allows it to present substituents in well-defined spatial orientations for optimal binding to biological targets.[5]
Influence of the N-Isobutyl Group
Substituting the morpholine nitrogen with an isobutyl group serves a specific strategic purpose in drug design. This modification:
-
Increases Lipophilicity: The nonpolar isobutyl chain increases the overall lipophilicity (logP) of the molecule. This is a critical parameter for modulating a compound's ability to cross cellular membranes, including the blood-brain barrier, making it a useful modification for CNS-targeted drugs.[4]
-
Introduces Steric Bulk: The branched isobutyl group can be used to probe steric pockets within a target's binding site, potentially enhancing binding affinity and selectivity.
-
Acts as a Versatile Handle: It serves as a non-polar building block, allowing the rest of the molecule to be elaborated with polar, functionalized groups to achieve the desired structure-activity relationship (SAR).
Logical Pathway for Application in Drug Discovery
Caption: Drug Design Logic Using the 4-Isobutylmorpholine Scaffold.
Safety, Handling, and Storage
GHS Hazard Classification
4-Isobutylmorpholine is a chemical that requires careful handling. Based on data for the compound and structurally related N-alkylated morpholines, the following hazards are identified:
| Hazard Class | Statement |
| Flammable Liquids | H226: Flammable liquid and vapor[2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[2] |
Recommended Handling Procedures
-
Engineering Controls: Always handle 4-isobutylmorpholine inside a certified chemical fume hood to avoid inhalation of vapors.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[8][9]
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Keep away from heat, sparks, and open flames.[6] Use non-sparking tools and take precautionary measures against static discharge.[10]
-
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][8]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[9]
-
Storage and Stability
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][8]
-
Incompatibilities: Keep away from strong oxidizing agents and sources of ignition.[10]
-
Hygroscopic Nature: The compound may be hygroscopic; protect from moisture.[6]
Conclusion
4-Isobutylmorpholine (CAS: 10315-98-7) is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its synthesis is straightforward and reliable, and its physicochemical properties, derived from the combination of the stable, polar morpholine ring and the lipophilic isobutyl group, make it an invaluable building block. By understanding its synthesis, properties, and the rationale behind its use, researchers and drug development professionals can effectively leverage this compound to engineer next-generation therapeutics with optimized pharmacological profiles.
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Morpholine, 4-[3-(4-butoxyphenoxy)propyl]-. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]
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Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. ResearchGate. [Link]
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Cignarella, G., Barlocco, D., & Costantino, L. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2249–2263. National Center for Biotechnology Information. [Link]
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Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. [Link]
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